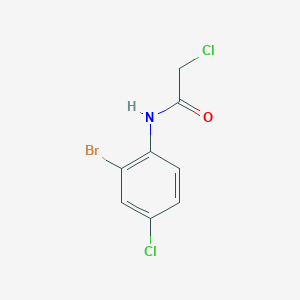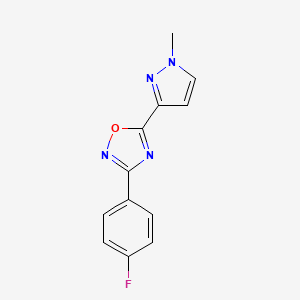![molecular formula C16H15F2N3O3 B7459518 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic benefits. It belongs to the class of Janus kinase (JAK) inhibitors and has been shown to have potent immunosuppressive and anti-inflammatory effects.
Wirkmechanismus
4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid is a selective inhibitor of JAK3, which is a member of the JAK family of protein tyrosine kinases. JAK3 is primarily expressed in immune cells and plays a critical role in the signaling pathways that regulate immune and inflammatory responses. By inhibiting JAK3, 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid blocks the downstream activation of the STAT proteins, which are transcription factors that regulate the expression of genes involved in immune and inflammatory responses. This results in the suppression of cytokine production and the inhibition of immune cell activation.
Biochemical and Physiological Effects:
4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid has been shown to have potent immunosuppressive and anti-inflammatory effects in preclinical and clinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to suppress the activation of immune cells, such as T cells and B cells. 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid has also been shown to reduce the number of circulating lymphocytes and to inhibit the proliferation of T cells. In addition, 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid has been shown to have beneficial effects on the clinical symptoms and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid has several advantages for lab experiments, including its selectivity for JAK3, its potent immunosuppressive and anti-inflammatory effects, and its well-characterized mechanism of action. However, 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid also has some limitations, including its potential for off-target effects and its potential for adverse effects on immune function. In addition, 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid may not be suitable for all experimental models, as its effects may vary depending on the specific disease or condition being studied.
Zukünftige Richtungen
There are several future directions for research on 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of interest is the investigation of the potential therapeutic benefits of 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid in other diseases, such as lupus, asthma, and cancer. Additionally, further research is needed to fully understand the long-term effects of 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid on immune function and to identify any potential adverse effects. Overall, 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid has shown great promise as a potential therapeutic agent for the treatment of immune and inflammatory diseases, and continued research in this area is warranted.
Synthesemethoden
The synthesis of 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid involves several steps, including the preparation of the starting materials and the coupling of the pyrazole and benzoic acid moieties. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The synthesis of 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid has been extensively studied for its potential therapeutic benefits in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to have potent immunosuppressive and anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway. This pathway plays a critical role in the regulation of immune and inflammatory responses. 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to suppress the activation of immune cells, such as T cells and B cells.
Eigenschaften
IUPAC Name |
4-[[2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3/c17-15(18)12-7-13(9-1-2-9)21(20-12)8-14(22)19-11-5-3-10(4-6-11)16(23)24/h3-7,9,15H,1-2,8H2,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXCTSJQJIJIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)
![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)



![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)